Superior Anti-Proliferative Potency Against Gallium-Resistant Lung Cancer Cells Relative to Lead Compound 7919469
In a direct head-to-head comparison, compound 5476423 (the target compound) exhibited substantially greater anti-proliferative potency against gallium-resistant A549 lung adenocarcinoma cells than the structurally distinct lead compound 7919469 [1]. The IC50 values, reported as fold-change relative to gallium acetylacetonate (GaAcAc), demonstrate that 5476423 is 6.2-fold more potent than 7919469 in this resistance model.
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 cells (R-cells) |
|---|---|
| Target Compound Data | 80-fold increased potency vs GaAcAc |
| Comparator Or Baseline | Compound 7919469 (a naphthalene-tetrazole lead): 13-fold increased potency vs GaAcAc |
| Quantified Difference | 6.2-fold greater potency enhancement for 5476423 over 7919469 (80-fold vs 13-fold) |
| Conditions | Human lung adenocarcinoma A549 cells selected for gallium resistance (R-cells); anti-proliferative assay; comparison to gallium acetylacetonate (GaAcAc) control [1] |
Why This Matters
For procurement decisions, this 6.2-fold potency advantage directly translates to a lower effective concentration needed to overcome acquired gallium resistance, a clinically relevant barrier in gallium-based cancer therapy.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072 View Source
